Benaxibine

Vue d'ensemble

Description

Benaxibine est un alcaloïde appartenant à la famille des composés quinoloniques. Il possède une variété d'activités biologiques, notamment des effets anti-inflammatoires, antioxydants, antitumoraux et immunostimulants . This compound est principalement utilisé à des fins de recherche, en particulier dans les domaines de l'inflammation et des études tumorales .

Méthodes De Préparation

Benaxibine peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de Mannich, qui utilise un phénol, une amine et du formaldéhyde . Les conditions réactionnelles impliquent généralement le chauffage des réactifs en présence d'un catalyseur pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des principes similaires, avec une optimisation pour l'échelle et l'efficacité .

Analyse Des Réactions Chimiques

Benaxibine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction de this compound peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : this compound peut subir des réactions de substitution, en particulier des substitutions nucléophiles, où un nucléophile remplace un groupe fonctionnel dans le composé.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la chimie et des réactions des quinolones.

Biologie : Investigated for its effects on cellular processes, including inflammation and immune response.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'il augmente la sensibilité des cellules tumorales à la liaison et à la cytolyse des macrophages . Cet effet est médié par la modulation des enzymes de métabolisation des médicaments et des enzymes liées au glutathion dans le foie . De plus, les propriétés anti-inflammatoires et antioxydantes de this compound contribuent à son activité biologique globale .

Applications De Recherche Scientifique

Benaxibine has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Benaxibine involves its interaction with various molecular targets and pathways. It has been shown to enhance the susceptibility of tumor cells to macrophage binding and cytolysis . This effect is mediated through the modulation of drug-metabolizing enzymes and glutathione-related enzymes in the liver . Additionally, this compound’s anti-inflammatory and antioxidant properties contribute to its overall biological activity .

Comparaison Avec Des Composés Similaires

Benaxibine est unique parmi les alcaloïdes quinoloniques en raison de sa combinaison spécifique d'activités biologiques. Des composés similaires incluent :

Neboglamine : Another quinolone alkaloid with neuroprotective and anti-inflammatory effects.

Acide 6-méthoxy-2-naphtöïque : Known for its anti-inflammatory properties.

Acide cis-pipéridine-2,3-dicarboxylique : Exhibits similar immune-enhancing effects.

This compound se distingue par son large éventail d'activités, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Benaxibine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound, chemically known as 2-[(4-acetamidobenzoyl)amino]pentanedioic acid, is primarily recognized for its potential in treating various neoplasms and cardiovascular diseases. It has shown promise as an anti-inflammatory and antioxidant agent, contributing to its classification as a multi-functional therapeutic compound .

This compound exhibits its biological effects through several mechanisms:

- Anti-tumor Activity : Research indicates that this compound can inhibit tumor cell proliferation and enhance the susceptibility of tumor cells to immune-mediated destruction. This effect is particularly evident in studies involving macrophage activation, where this compound pre-treatment significantly increased macrophage binding and cytolytic activity against tumor cells .

- Immunomodulation : The compound has demonstrated the ability to modulate immune responses. In animal models, this compound has been shown to restore T-cell function in spontaneously hypertensive rats, indicating its potential as an immunopotentiator .

- Antioxidant Effects : this compound's antioxidant properties contribute to its protective effects against oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Table 1: Summary of Biological Activities of this compound

Case Study: Tumor Cell Susceptibility Enhancement

In a study published in the International Journal of Immunopharmacology, researchers investigated the effect of this compound on tumor cell susceptibility to macrophage-mediated cytolysis. The study utilized a murine model where tumor cells were pre-treated with this compound before exposure to activated macrophages. Results indicated a statistically significant increase in binding and lytic activity against the treated tumor cells compared to controls .

Clinical Applications

This compound is currently under investigation for various clinical applications, particularly in cancer therapy and immunotherapy. Its ability to enhance immune response while simultaneously exerting direct anti-tumor effects positions it as a promising candidate for combination therapies aimed at improving patient outcomes in oncology.

Propriétés

Numéro CAS |

27661-27-4 |

|---|---|

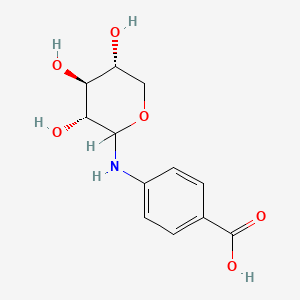

Formule moléculaire |

C12H15NO6 |

Poids moléculaire |

269.25 g/mol |

Nom IUPAC |

4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid |

InChI |

InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)/t8-,9+,10-,11?/m1/s1 |

Clé InChI |

HLDUHCYBUVVDOT-GZBOUJLJSA-N |

SMILES |

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

Key on ui other cas no. |

27661-27-4 |

Numéros CAS associés |

72782-43-5 (hydrochloride salt) |

Synonymes |

4-(D-xylosylamino)benzoic acid 4-(D-xylosylamino)benzoic acid, sodium salt 4-aminobenzoic acid-N-xyloside 4-aminobenzoic acid-N-xyloside, sodium salt K 247 K-247 p-(xylosylamino)benzoic acid para-aminobenzoic acid-N-D-xyloside sodium-4-aminobenzoic acid-N-xyloside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.